molecular formula C15H15BrN2O2 B5761446 2-(4-bromo-3-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide

2-(4-bromo-3-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide

Katalognummer B5761446
Molekulargewicht: 335.20 g/mol
InChI-Schlüssel: UJEYKKNAJYPDLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-bromo-3-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide, also known as BAY 41-2272, is a chemical compound that belongs to the class of pyridine derivatives. It was first synthesized by Bayer AG in 2001 and has since been studied for its potential applications in scientific research.

Wirkmechanismus

2-(4-bromo-3-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which is involved in the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that regulates various physiological processes, including smooth muscle relaxation and platelet aggregation. By increasing the levels of cGMP, 2-(4-bromo-3-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide 41-2272 promotes vasodilation and inhibits platelet aggregation, which can help to reduce blood pressure and improve blood flow.
Biochemical and Physiological Effects:
In addition to its vasodilatory effects, 2-(4-bromo-3-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide 41-2272 has been shown to have other biochemical and physiological effects. It has been found to inhibit the proliferation of smooth muscle cells, which can help to prevent the development of atherosclerosis. It has also been shown to have anti-inflammatory effects, which can help to reduce tissue damage in various disease states.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-(4-bromo-3-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide 41-2272 for lab experiments is its specificity for sGC. This means that it can be used to selectively activate this enzyme without affecting other signaling pathways. However, one limitation of 2-(4-bromo-3-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide 41-2272 is its relatively short half-life, which can make it difficult to study its long-term effects.

Zukünftige Richtungen

There are many potential future directions for the study of 2-(4-bromo-3-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide 41-2272. One area of interest is the development of new therapeutic agents based on its structure and mechanism of action. Another area of interest is the study of its effects on various disease states, such as diabetes and cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(4-bromo-3-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide 41-2272 and its potential applications in scientific research.

Synthesemethoden

The synthesis of 2-(4-bromo-3-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide 41-2272 involves the reaction of 4-bromo-3-methylphenol with 6-methyl-2-pyridinylamine in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid to yield the final compound.

Wissenschaftliche Forschungsanwendungen

2-(4-bromo-3-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide 41-2272 has been extensively studied for its potential applications in scientific research, particularly in the field of cardiovascular medicine. It has been shown to have vasodilatory effects, which means that it can widen blood vessels and increase blood flow. This property makes it a potential therapeutic agent for the treatment of various cardiovascular diseases, such as hypertension, pulmonary hypertension, and congestive heart failure.

Eigenschaften

IUPAC Name

2-(4-bromo-3-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2/c1-10-8-12(6-7-13(10)16)20-9-15(19)18-14-5-3-4-11(2)17-14/h3-8H,9H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEYKKNAJYPDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)COC2=CC(=C(C=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-3-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.